rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis

medicinal chemistry stereochemistry fragment-based drug design

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis (CAS 2759744-94-8) is a racemic, heterocyclic primary amine used as a specialized building block in medicinal chemistry and chemical biology. The compound features a tetrahydrofuran (oxolane) ring with a trifluoromethyl (-CF3) group at the 2-position and a methanamine substituent at the 3-position in a defined cis relative configuration.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
CAS No. 2759744-94-8
Cat. No. B6600982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis
CAS2759744-94-8
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1COC(C1CN)C(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h4-5H,1-3,10H2/t4-,5-/m0/s1
InChIKeyLUYKBSSNEFAOBI-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis (CAS 2759744-94-8): Scientific Procurement and Structural Baseline


rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis (CAS 2759744-94-8) is a racemic, heterocyclic primary amine used as a specialized building block in medicinal chemistry and chemical biology [1]. The compound features a tetrahydrofuran (oxolane) ring with a trifluoromethyl (-CF3) group at the 2-position and a methanamine substituent at the 3-position in a defined cis relative configuration. This cis-2,3-substitution pattern imparts a specific three-dimensional vector and electronic environment to the amine handle, making it a distinct chiral scaffold for fragment-based drug discovery and focused library synthesis . The presence of the electron-withdrawing trifluoromethyl group can modulate amine basicity, lipophilicity, and metabolic stability compared to unsubstituted or differently substituted oxolane methanamine analogs, which underpins its procurement rationale.

Procurement Caution for rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis: Why Simple Analogs Cannot Be Interchanged


Generic substitution with closely related trifluoromethyl-oxolane methanamine analogs (e.g., the regioisomeric [5-(trifluoromethyl)oxolan-2-yl]methanamine [CAS 1936221-19-0] , the diastereomeric mixture of [2-(trifluoromethyl)oxolan-3-yl]methanamine [CAS 1936224-76-8] , or the positional isomer [(3R,5S)-5-(trifluoromethyl)oxolan-3-yl]methanamine) is not scientifically equivalent. Each molecule presents the primary amine and the trifluoromethyl group with a different spatial orientation, distance, and conformational flexibility around the oxolane ring. These distinct geometric and electronic topologies can lead to divergent binding modes in target proteins, altered structure-activity relationships (SAR), and non-comparable physicochemical property profiles, including differences in logD, pKa, and aqueous solubility. Therefore, substituting one isomer or regioisomer for another without experimental validation can invalidate SAR interpretation, compromise hit-to-lead progression, and undermine the reproducibility of biological assays.

Quantitative Differentiation Evidence for rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis (CAS 2759744-94-8)


Defined cis-2,3 Relative Configuration vs. Diastereomeric Mixture: Impact on Molecular Shape and Vectorial Properties

Target compound possesses a single, defined relative configuration where the 2-CF3 and 3-CH2NH2 substituents are in a cis relationship, in contrast to the commonly available mixture of diastereomers [CAS 1936224-76-8] . This structural distinction provides a unique three-dimensional exit vector for the amine group, a critical parameter in fragment growth and structure-based drug design. While direct comparative potency data is limited, the compound's defined stereochemistry offers a reproducible starting scaffold for SAR exploration, unlike the diastereomeric mixture where individual stereoisomeric contributions cannot be isolated without chiral separation.

medicinal chemistry stereochemistry fragment-based drug design

2,3-Substitution Pattern vs. 5,2-Substitution: Differential Modulation of Amine Basicity and Molecular Conformation

The compound's 2,3-substitution pattern places the electron-withdrawing trifluoromethyl group adjacent to the carbon bearing the methanamine, creating an inductive effect that can alter the amine's basicity and, consequently, its protonation state at physiological pH. In contrast, analogs with the CF3 group at the 5-position (e.g., [5-(trifluoromethyl)oxolan-2-yl]methanamine, CAS 1936221-19-0) or the 4-position exert a different inductive influence due to greater through-bond distance or reliance on field effects [1]. While data on the target compound's specific pKa is currently unavailable, standard substituent effect analysis predicts a lower amine pKa for the 2,3-isomer compared to more distal substitutions, which can directly impact binding through ionic interactions and the molecule's overall permeability profile.

physicochemical properties pKa drug design

Lipophilicity Modulation Through CF3 Substitution: A Class-Level Advantage Over Des-Fluoro Oxolane Methanamine Scaffolds

Introduction of the CF3 group significantly enhances lipophilicity. The parent scaffold, (oxolan-3-yl)methanamine, has a reported CLogP of -0.842 [1] and an experimental LogP of -0.67 . Replacement of a hydrogen atom with a trifluoromethyl group is known to increase the Hansch π constant by approximately 1.0–1.2 log units [2]. Therefore, the target compound is predicted to have a LogP in the range of 0.2–0.5, marking a crucial shift in the physicochemical profile from a low-lipophilicity, highly water-soluble fragment to a more balanced, moderately lipophilic candidate. This shift is the class-level advantage of the trifluoromethylated oxolane methanamines, but the precise degree of modulation depends on the CF3 position relative to the amine, highlighting the need for the specific 2,3-isomer in property-based optimization.

lipophilicity logD ADME

High-Impact Application Scenarios for rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis


Defined Stereochemical Scaffold in Fragment-Based Drug Discovery (FBDD)

The compound's cis-2,3 relative configuration provides a rigid, spatially defined scaffold for fragment library design. The proximal trifluoromethyl group and primary amine offer two orthogonal vectors for hit elaboration—via amide coupling, reductive amination, or nucleophilic substitution—while the defined stereochemistry ensures consistent SAR interpretation. This scaffold is particularly suited for screening against targets with shallow, lipophilic pockets where fluorine-protein interactions (e.g., with backbone carbonyls or side-chain aromatic residues) can enhance binding affinity.

Positional Isomer-Driven Probe Design for Epigenetic or CNS Targets

The unique 2,3-substitution pattern distinguishes this compound from common regioisomers like the 5,2- or 4,2-analogs [1]. In the design of probes for bromodomains, histone-modifying enzymes, or CNS receptors, the specific placement of the electron-withdrawing CF3 group near the amine can be exploited to fine-tune hydrogen bond donor strength and lipophilic contacts. This positional isomer offers a distinct SAR point in property-guided multiparameter optimization, where the balance of amine pKa and lipophilicity directly impacts target engagement and off-target selectivity.

Trifluoromethyl-Mediated Metabolic Stability Optimization in Lead Series

As a representative of the trifluoromethylated oxolane methanamine class, this compound benefits from the well-documented ability of the CF3 group to block oxidative metabolism at adjacent positions [1]. This makes it a privileged building block for substituting metabolically labile methanamine scaffolds in early lead series. Researchers can covalently link this amine to a core structure via amide bond formation, leveraging the CF3 group to reduce N-dealkylation or alpha-carbon hydroxylation, a common metabolic liability of unsubstituted aliphatic heterocyclic amines.

Chemical Biology Probe Derivatization with Balanced Physicochemical Profile

The predicted moderate lipophilicity (LogP ~0.2–0.5) positions this compound favorably for designing cell-permeable chemical probes when compared to the highly polar parent scaffold (CLogP -0.84) [1]. Its balance of molecular weight (<170 Da), hydrogen bond donors (1), and acceptors (~4) makes it an ideal candidate for bivalent probe construction or PROTAC linker attachment, where maintaining favorable Rule of 3 or Rule of 5 compliance is critical for cellular activity.

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